molecular formula C5H8N4O2 B1597495 5-Amino-1,3-dimethyl-4-nitropyrazole CAS No. 76689-64-0

5-Amino-1,3-dimethyl-4-nitropyrazole

Cat. No. B1597495
CAS RN: 76689-64-0
M. Wt: 156.14 g/mol
InChI Key: BSUSGJKEVOQESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1,3-dimethyl-4-nitropyrazole is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas of study. This compound has been synthesized through various methods and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

5-Amino-1,3-dimethyl-4-nitropyrazole has been the subject of various research studies exploring its synthesis and chemical properties. For instance, the synthesis and properties of derivatives like 5-chloro-4-nitropyrazoles have been investigated, showing that these compounds can be synthesized with high yields under specific conditions (Bozhenkov et al., 2006). Additionally, research on the amination of energetic anions has led to the development of high-performing energetic materials involving 5-Amino-1,3-dimethyl-4-nitropyrazole (Klapötke et al., 2012).

Corrosion Inhibition

Studies have also explored the use of heterocyclic diazoles, including 4-nitropyrazole, as corrosion inhibitors for iron in acidic conditions. These inhibitors have been shown to increase charge-transfer resistance and decrease corrosion current, suggesting potential applications in corrosion prevention (Babić-Samardžija et al., 2005).

Spectroscopic and Electronic Analysis

The compound has been analyzed for its spectroscopic and electronic properties. For example, research on 3-methyl-4-nitroisothiazole, a related compound, has revealed extensive data on vibrational spectra, molecular stability, and electronic properties, providing insights that could be relevant to the study of 5-Amino-1,3-dimethyl-4-nitropyrazole (Regiec & Wojciechowski, 2019).

Applications in Energetic Materials

Furthermore, 5-Amino-1,3-dimethyl-4-nitropyrazole has potential applications in the field of energetic materials. For instance, its derivatives have been studied for their properties as energetic compounds, balancing performance and stability, which is crucial for applications in explosives and propellants (Xiong et al., 2022).

properties

IUPAC Name

2,5-dimethyl-4-nitropyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-3-4(9(10)11)5(6)8(2)7-3/h6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUSGJKEVOQESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370681
Record name 1,3-Dimethyl-4-nitro-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730205
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Amino-1,3-dimethyl-4-nitropyrazole

CAS RN

76689-64-0
Record name 1,3-Dimethyl-4-nitro-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-4-nitro-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1,3-dimethyl-4-nitropyrazole
Reactant of Route 2
Reactant of Route 2
5-Amino-1,3-dimethyl-4-nitropyrazole
Reactant of Route 3
Reactant of Route 3
5-Amino-1,3-dimethyl-4-nitropyrazole
Reactant of Route 4
5-Amino-1,3-dimethyl-4-nitropyrazole
Reactant of Route 5
5-Amino-1,3-dimethyl-4-nitropyrazole
Reactant of Route 6
5-Amino-1,3-dimethyl-4-nitropyrazole

Citations

For This Compound
1
Citations
IV Ledenyova, VV Didenko, KS Shikhaliev - Chemistry of Heterocyclic …, 2014 - Springer
The methods of synthesis, structure, reactivity, and synthetic utility of pyrazole-3(5)-diazonium salts are reviewed here for the first time, with emphasis on heterocyclization reactions of …
Number of citations: 21 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.